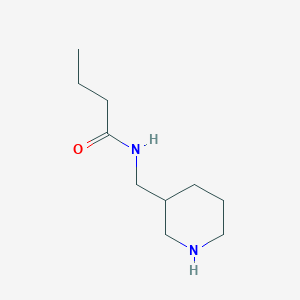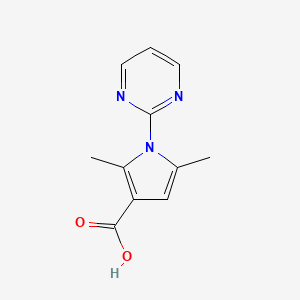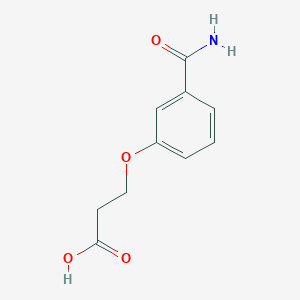
3-(3-Carbamoylphenoxy)propanoic acid
Vue d'ensemble
Description
3-(3-Carbamoylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol It is characterized by the presence of a carbamoyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of 3-(3-Carbamoylphenoxy)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) . PHD is an enzyme that plays a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia (low oxygen levels) in cells .
Mode of Action
This compound acts as an inhibitor of the PHD enzyme . By inhibiting PHD, it prevents the hydroxylation of HIF, a modification that normally targets HIF for degradation . This results in the stabilization and accumulation of HIF, allowing it to activate the transcription of various genes involved in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of PHD by this compound affects the HIF pathway . Under normal oxygen conditions, PHD hydroxylates HIF, marking it for degradation. The stabilized HIF then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a variety of genes involved in the cellular response to hypoxia .
Result of Action
The inhibition of PHD by this compound leads to the stabilization and accumulation of HIF . This results in the upregulation of various genes involved in the cellular response to hypoxia, potentially influencing processes such as angiogenesis, erythropoiesis, and cellular metabolism .
Analyse Biochimique
Biochemical Properties
3-(3-Carbamoylphenoxy)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to therapeutic applications in hypoxia-related diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 3-carbamoylpropanoic acid have been studied for their ability to inhibit prolyl hydroxylase domain enzymes, which play a role in the regulation of HIF-1α levels in cells . This regulation is essential for cellular responses to hypoxia, affecting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in HIF-α subunits . This inhibition prevents the degradation of HIF-α, leading to its stabilization and accumulation, which in turn activates the transcription of genes involved in the hypoxic response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the half-life of HIF-α is relatively short under normoxic conditions, but the presence of this compound can extend this half-life by inhibiting its degradation . This temporal effect is crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may be more beneficial . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the metabolic flux and levels of metabolites in certain pathways . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is vital for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carbamoylphenoxy)propanoic acid typically involves the reaction of 3-aminophenol with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of 3-aminophenol and 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Carbamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(3-Carbamoylphenoxy)propanoic acid has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
3-Carbamoylpropanoic acid: A structurally similar compound with a carbamoyl group attached to a propanoic acid moiety.
3-Phenylpropanoic acid: Another related compound with a phenyl group instead of a carbamoyl group.
Comparison: 3-(3-Carbamoylphenoxy)propanoic acid is unique due to the presence of both a carbamoyl group and a phenoxy ring, which confer distinct chemical and biological properties. Compared to 3-carbamoylpropanoic acid, it has additional aromaticity and potential for more diverse chemical reactions. Compared to 3-phenylpropanoic acid, it has different functional groups that can interact with biological targets in unique ways .
Propriétés
IUPAC Name |
3-(3-carbamoylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZUHGMLOYCCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


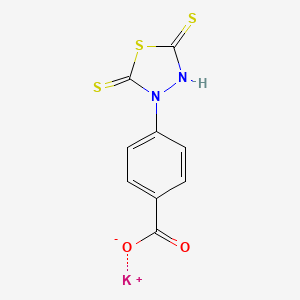
![Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373690.png)
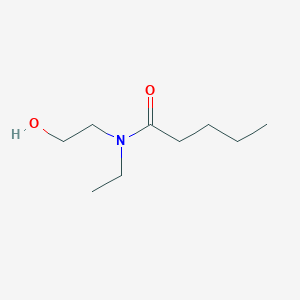
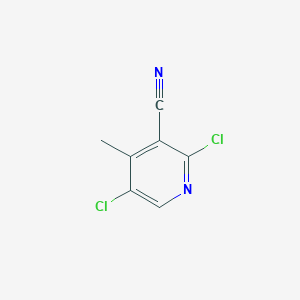
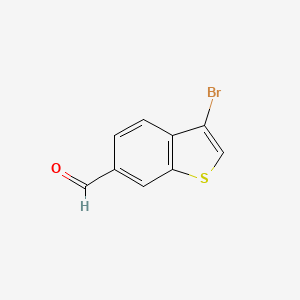

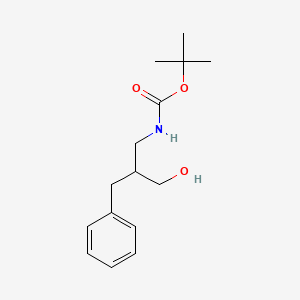

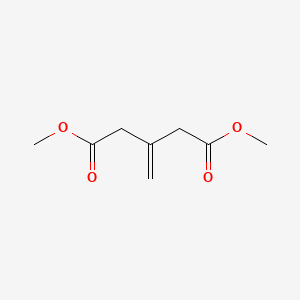
![N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3373754.png)
![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)
